N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
2,5-dimethoxybenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural configuration, which includes the pyridine ring and the 2,5-dimethoxyphenyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-12-6-7-14(21-2)11(9-12)10-17-18-15(19)13-5-3-4-8-16-13/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
BTVHXIMZMVXFTR-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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